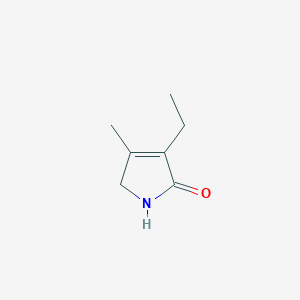

3-Ethyl-4-methyl-3-pyrrolin-2-one

Description

Classification within Heterocyclic Chemistry

3-Ethyl-4-methyl-3-pyrrolin-2-one, with the CAS number 766-36-9, is classified as a heterocyclic compound. innospk.com Specifically, it is a five-membered α,β-unsaturated lactam derivative. chemicalbook.com The core of its structure is a pyrrolinone ring, which is a five-membered ring containing a nitrogen atom and a ketone group. innospk.comguidechem.com This places it within the broader family of pyrrolidine (B122466) derivatives, which are characterized by a saturated five-membered ring containing one nitrogen atom. wikipedia.orgfrontiersin.org The presence of the ethyl and methyl groups at the 3 and 4 positions, respectively, and the double bond within the ring, define its specific identity and reactivity. guidechem.com

The structure of this compound, featuring a pyrrolinone ring, makes it a subject of interest in medicinal chemistry due to the prevalence of this scaffold in biologically active molecules. nih.govnih.govresearchgate.net Pyrrolidinone and its derivatives are recognized as important pharmacophores, forming the basis for a variety of bioactive agents. researchgate.netresearchgate.net

Significance as a Building Block in Organic Synthesis

The primary significance of this compound in organic synthesis lies in its role as a key intermediate. innospk.comchemimpex.com It is a versatile building block used in the preparation of more complex molecules, particularly in the pharmaceutical industry. guidechem.comchemimpex.com

One of the most notable applications of this compound is in the synthesis of Glimepiride (B1671586). innospk.comchemicalbook.compharmaffiliates.com Glimepiride is an antidiabetic drug of the sulfonylurea class, and this compound serves as a crucial precursor in its manufacturing process. innospk.comgoogle.com The synthesis of Glimepiride involves reacting this compound with other chemical entities to construct the final drug molecule. google.com

Beyond its role in Glimepiride synthesis, the reactivity of the pyrrolinone ring allows it to participate in various organic reactions, making it a valuable component for creating a diverse range of heterocyclic compounds. chemimpex.com Its structure is also explored in the synthesis of agrochemicals. guidechem.comchemimpex.com The compound's utility is further highlighted by various patented synthesis methods, which underscore its industrial importance. For instance, a method for synthesizing this key intermediate using a catalyst with Al2O3 as a carrier has been developed to improve yield and reduce costs. google.com Different synthetic strategies, such as palladium(II)-assisted cyclization and ring-closing metathesis, have also been employed for its preparation. chemicalbook.comresearchgate.net

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 766-36-9 innospk.com |

| Molecular Formula | C7H11NO innospk.com |

| Molecular Weight | 125.17 g/mol pharmacompass.com |

| Appearance | White to light yellow crystalline powder innospk.comcymitquimica.com |

| Melting Point | 100-104 °C chemicalbook.comwwmponline.comsigmaaldrich.com |

| Boiling Point | 279.0±23.0 °C at 760 mmHg innospk.com |

| Density | 1.0±0.1 g/cm³ innospk.com |

| Flash Point | 156.6±7.6 °C innospk.com |

| Solubility | Slightly soluble in water; soluble in organic solvents chemicalbook.comguidechem.com |

Historical Context of Pyrrolinone Research

Research into pyrrole (B145914) and its derivatives, including pyrrolinones, has a long history in organic chemistry. Early work in the 20th century focused on the fundamental synthesis and properties of these heterocyclic systems. acs.org Over time, the focus shifted towards understanding the biological significance of these compounds as the pyrrolidine ring was identified as a core component of many natural products, including alkaloids like nicotine (B1678760) and amino acids like proline. wikipedia.orgnih.gov

The discovery of the diverse biological activities of pyrrolidinone-containing molecules spurred further research into this class of compounds. researchgate.netresearchgate.net Pyrrolidinone derivatives have been investigated for a wide range of pharmacological activities, including as anticonvulsants and anticancer agents. frontiersin.orgresearchgate.net This broader research context provides the foundation for the specific interest in this compound as a valuable synthetic intermediate. The development of new synthetic methodologies, such as stereoselective synthesis, has further expanded the ability of chemists to create complex pyrrolidine-containing molecules for various applications. nih.gov The ongoing exploration of pyrrolinone derivatives in medicinal chemistry continues to reveal new potential therapeutic applications. nih.govnih.govfrontiersin.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-ethyl-3-methyl-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-3-6-5(2)4-8-7(6)9/h3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTNTSVMJWIYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357558 | |

| Record name | 3-Ethyl-4-methyl-3-pyrrolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-36-9 | |

| Record name | 3-Ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dihydro-3-ethyl-4-methyl-2H-pyrrol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-4-methyl-3-pyrrolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKB2C738CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Ethyl 4 Methyl 3 Pyrrolin 2 One and Analogues

Reductive Cyclization and Hydrolysis Approaches

A prominent and efficient method for the synthesis of 3-Ethyl-4-methyl-3-pyrrolin-2-one involves the reductive cyclization and subsequent hydrolysis of a specific precursor. This approach is favored for its potential for high product yield and the use of recyclable catalysts.

Utilizing Ethyl 2-Ethyl-3-hydroxyl-3-cyanobutyrate as Precursor

The primary starting material for this synthetic route is Ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate. This precursor undergoes a reductive cyclization process, followed by hydrolysis, to yield the target compound, this compound google.com. This method is a cornerstone in the industrial production of this pyrrolinone derivative.

Catalytic Systems in Reductive Cyclization

The success of the reductive cyclization of Ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate is highly dependent on the catalytic system employed. Both heterogeneous and noble metal catalysts have been extensively researched to facilitate this transformation efficiently.

A versatile and cost-effective approach involves the use of heterogeneous catalysts, with alumina (Al2O3) serving as a common support. The active components of these catalysts can be one or more simple substances or their oxides, selected from Cobalt (Co), Nickel (Ni), Copper (Cu), Chromium (Cr), Iron (Fe), and Zinc (Zn) google.com. The mass content of each active component typically ranges from 1-20% of the total mass of the catalyst, with the total content of active components being 8-45% of the catalyst's total mass google.com. The use of an alumina support is advantageous due to its stability and the ease of catalyst preparation and recycling google.com. Preferred active components in some applications are Cobalt, a combination of Cobalt and Copper, or a combination of Cobalt, Copper, and Chromium google.com.

Table 1: Alumina-Supported Heterogeneous Catalysts for Reductive Cyclization

| Active Metal Component | Support | Key Advantages |

| Cobalt (Co) | Alumina (Al2O3) | High activity and cost-effectiveness. |

| Nickel (Ni) | Alumina (Al2O3) | Effective for hydrogenation processes. |

| Copper (Cu) | Alumina (Al2O3) | Good selectivity in certain reactions. |

| Chromium (Cr) | Alumina (Al2O3) | Often used as a promoter to enhance catalyst stability and performance. |

| Iron (Fe) | Alumina (Al2O3) | A readily available and economical option. |

| Zinc (Zn) | Alumina (Al2O3) | Can act as a promoter and influence product selectivity. |

This table is generated based on the disclosed active components in patent literature. Specific performance data for each catalyst in the synthesis of this compound is not publicly detailed in comparative form.

Noble metal catalysts are also employed for the reductive cyclization of Ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate, often offering high efficiency and milder reaction conditions.

Palladium-on-Carbon (Pd/C): A known method utilizes 5% Palladium-on-Carbon as the catalyst google.com. This approach can be effective but may require the use of a hydrogen donor, such as ammonium formate, in significant quantities, and the cost of palladium can be a consideration for large-scale production google.com.

Raney Nickel: Raney Nickel is another effective catalyst for this transformation. It is a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy. Its high surface area and catalytic activity make it a powerful tool for hydrogenation reactions.

Optimization of Reaction Conditions (Temperature, Pressure, Solvent, Catalyst Recyclability)

To maximize the yield and efficiency of the synthesis of this compound, careful optimization of the reaction conditions is crucial.

Temperature and Pressure: The reductive cyclization is typically carried out at temperatures ranging from 30 to 150 °C and under a hydrogen vapor pressure of 0.1 to 2.0 MPa google.com. The precise conditions can be adjusted based on the specific catalyst used to achieve optimal performance.

Solvent: The reaction is performed in a solvent, with the solvent constituting 60-90% of the gross mass of the reactant liquor google.com. The choice of solvent can influence the reaction rate and the solubility of the reactants and products.

Catalyst Recyclability: A significant advantage of the alumina-supported heterogeneous catalysts is their stability and recyclability google.com. This feature is economically and environmentally beneficial for industrial-scale production, as the catalyst can be recovered and reused in subsequent reaction cycles.

Table 2: Optimization Parameters for Reductive Cyclization

| Parameter | Typical Range/Condition | Significance |

| Temperature | 30 - 150 °C | Affects reaction rate and selectivity. |

| Pressure | 0.1 - 2.0 MPa (Hydrogen) | Influences the rate of hydrogenation. |

| Solvent Concentration | 60 - 90% of reactant liquor mass | Impacts reaction kinetics and product isolation. |

| Catalyst Recyclability | High | Reduces production costs and environmental impact. |

Cyclization Reactions

Beyond the reductive cyclization of a specific precursor, other cyclization strategies are employed in the synthesis of 3-pyrrolin-2-one analogues. These methods often involve different starting materials and catalytic systems. For instance, palladium(II)-assisted cyclization of allylamine and ring-closing metathesis strategies starting from 4-methoxybenzylamine have been described for the synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one researchgate.net. These alternative routes provide access to a variety of substituted pyrrolinone derivatives, expanding the chemical space for further research and application.

Palladium(II)-Assisted Cyclization from Allylamine

A notable synthetic route to 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one involves a palladium-catalyzed cyclization starting from commercially available allylamine. researchgate.net This methodology leverages the ability of palladium(II) complexes to catalyze intramolecular aminocarbonylation reactions. The process typically begins with the reaction of an allylic amine with a carbon monoxide source and an appropriate palladium catalyst.

The mechanism is believed to proceed through the formation of a π-allylpalladium complex. sci-hub.st Nucleophilic attack by the amine nitrogen onto the coordinated carbon monoxide, followed by reductive elimination, leads to the formation of the five-membered lactam ring. The choice of ligands, solvents, and reaction conditions is crucial for achieving high yields and selectivity. This approach is advantageous due to the direct use of simple starting materials. researchgate.net

In a general representation of this type of reaction, an allylic amine is treated with palladium(II) acetate (B1210297) in the presence of a phosphine ligand and a co-oxidant. sci-hub.st The cyclization of the amino-acetate intermediate, formed from the amine and an acetate group, results in a pyrroline, which is then oxidized to the corresponding pyrrole (B145914) or pyrrolinone. sci-hub.st The palladium(II)-catalyzed aza-Wacker-type reaction is another important transformation for constructing nitrogen heterocycles through the formation of a C-N bond. nih.gov

Table 1: Key Features of Palladium(II)-Assisted Cyclization

| Feature | Description | Source |

| Starting Material | Allylamine | researchgate.net |

| Catalyst System | Palladium(II) salts (e.g., Pd(OAc)₂) with ligands | sci-hub.st |

| Key Transformation | Intramolecular aminocarbonylation or aza-Wacker cyclization | researchgate.netnih.gov |

| Intermediate | π-allylpalladium complex | sci-hub.st |

| Advantage | Utilizes readily available starting materials for direct cyclization. | researchgate.net |

Ring-Closing Metathesis Strategies from 4-Methoxybenzylamine

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of various cyclic compounds, including nitrogen heterocycles like this compound. researchgate.netorganic-chemistry.org This strategy typically starts with the synthesis of a diene precursor, which is then subjected to a ruthenium-based catalyst to induce cyclization.

For the synthesis of the target compound, a diene precursor is prepared from 4-methoxybenzylamine. researchgate.net This precursor, a diallylamine derivative, undergoes intramolecular cyclization in the presence of a Grubbs catalyst. The reaction's driving force is the formation of a stable cyclic alkene and the release of a small volatile alkene, such as ethylene. organic-chemistry.org The high functional group tolerance and effectiveness of modern ruthenium catalysts, such as Grubbs' second-generation catalysts, make RCM a preferred method for constructing complex cyclic systems. nih.govmedwinpublishers.com

Following the successful ring closure to form the N-protected pyrroline, the 4-methoxybenzyl (PMB) protecting group can be removed under oxidative conditions to yield the final product. This strategy allows for the efficient construction of the unsaturated lactam core. researchgate.net

Table 2: Overview of Ring-Closing Metathesis (RCM) for Pyrrolinone Synthesis

| Step | Description | Catalyst/Reagents | Source |

| Precursor Synthesis | Preparation of a diene from 4-methoxybenzylamine. | Standard organic reagents | researchgate.net |

| Cyclization | Intramolecular cyclization of the diene precursor. | Grubbs' catalyst (Ru-based) | researchgate.netorgsyn.org |

| Product Formation | Formation of the 5-membered pyrroline ring. | Heat or light | organic-chemistry.org |

| Deprotection | Removal of the N-protecting group to yield the final pyrrolinone. | Oxidative reagents | researchgate.net |

Multicomponent Reaction Pathways for Pyrrolinone Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrrolinone derivatives in a single step from three or more starting materials. bohrium.com These reactions are highly valued in medicinal and organic chemistry for their ability to rapidly generate molecular diversity. researchgate.net

Several MCRs can be adapted to produce the pyrrolinone scaffold. For instance, a three-component reaction involving an amine, an aldehyde, and an activated methylene (B1212753) compound like ethyl 2,4-dioxovalerate can yield substituted 4-acetyl-3-hydroxy-3-pyrrolin-2-ones. beilstein-journals.org The reaction typically proceeds through an initial condensation of the amine and aldehyde to form an imine, which then reacts with the enol form of the dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the final pyrrolinone product. beilstein-journals.org

The Ugi and Passerini reactions are other prominent MCRs that can be employed to create pyrrolidone and related structures. rloginconsulting.comnih.gov By carefully selecting starting materials with appropriate functionalities, these reactions can be designed to yield intermediates that subsequently cyclize to form the desired lactam ring. nih.gov The versatility of MCRs allows for the synthesis of a wide library of pyrrolinone derivatives by simply varying the initial components. orientjchem.org

Regioselective Synthesis Strategies for 3,4-Disubstituted Pyrrolin-2-ones

Achieving specific substitution patterns on the pyrrolinone ring is a significant synthetic challenge. Regioselective synthesis strategies are crucial for preparing 3,4-disubstituted isomers like this compound without the formation of other regioisomers. Direct modification of the pyrrole ring is often difficult as electrophilic substitution typically occurs at the second position. researchgate.net

One effective method involves a [3+2] cycloaddition reaction between an α,β-unsaturated nitrile and methylisocyanoacetate, which provides a regioselective route to 2-substituted 3,4-diaryl pyrroles. nih.gov These pyrroles can then be converted to the corresponding pyrrolin-2-ones. Another approach starts from 2-tosyl-3,4-disubstituted pyrroles, which can be transformed into 3,4-disubstituted Δ³-pyrrolin-2-ones in high yields. lookchem.com This method utilizes a 5-tosyl-Δ³-pyrrolin-2-one intermediate that can react with various nucleophiles to introduce diversity at other positions of the ring. lookchem.com

Furthermore, a regiocontrolled synthesis can be achieved from acyclic starting materials via a Barton-Zard pyrrole synthesis. researchgate.net This is followed by a regioselective oxidation of the resulting pyrrole-2-carboxaldehydes to furnish the desired 3,4-disubstituted 3-pyrrolin-2-ones. researchgate.net These methods provide reliable control over the substituent placement on the pyrrolinone core.

Table 3: Comparison of Regioselective Synthesis Strategies

| Strategy | Key Reaction | Starting Materials | Intermediates | Source |

| Tosyl-Pyrrole Route | Nucleophilic substitution | 2-Tosyl-3,4-disubstituted pyrroles | 5-Tosyl-Δ³-pyrrolin-2-ones | lookchem.com |

| Cycloaddition Route | [3+2] Cycloaddition | α,β-Unsaturated nitriles, Methylisocyanoacetate | 2-Substituted 3,4-diaryl pyrroles | nih.gov |

| Barton-Zard/Oxidation | Pyrrole synthesis followed by oxidation | Acyclic precursors (e.g., isocyanoacetamides, nitroalkenes) | Pyrrole-2-carboxaldehydes | researchgate.net |

Chemical Reactivity and Transformation of 3 Ethyl 4 Methyl 3 Pyrrolin 2 One Scaffold

Electrophilic and Nucleophilic Reactions

The electronic nature of the 3-Ethyl-4-methyl-3-pyrrolin-2-one core allows it to react with both electrophiles and nucleophiles. The lone pair of electrons on the nitrogen atom can exhibit nucleophilic character, particularly after deprotonation. Conversely, the conjugated system, including the electron-withdrawing carbonyl group, creates electrophilic centers at the carbonyl carbon and the β-carbon (C4) of the double bond.

Nucleophilic Substitution Reactions

The nitrogen atom of the pyrrolinone ring can act as a nucleophile, primarily in substitution reactions that lead to N-functionalized derivatives. This reactivity is significantly enhanced in the presence of a base, which deprotonates the N-H group to form a more potent nucleophilic anion.

A prominent example is the acylation of the ring nitrogen, a key step in the synthesis of the antidiabetic drug Glimepiride (B1671586). innospk.comgoogle.com In a patented process, this compound is reacted with an activated carbonyl compound, such as a 4-nitrophenyl ester derivative, in the presence of an organic base. google.com The pyrrolinone anion attacks the electrophilic carbonyl carbon of the reagent, displacing the leaving group (e.g., 4-nitrophenoxide) and forming a new N-acyl bond. This reaction is typically performed in a chlorinated hydrocarbon solvent at temperatures between 0°C and 35°C. google.com

Table 1: Conditions for N-Acylation of this compound google.com

| Parameter | Condition |

| Reactants | This compound, Activated Carbonyl (e.g., 4-nitrophenyl ester) |

| Solvent | Chlorinated Hydrocarbon (e.g., Dichloromethane) |

| Base | Organic Base |

| Temperature | 0 - 35 °C |

| Duration | 8 - 15 hours |

Reactions Across the α,β-Unsaturated Lactam Moiety (C3-C4 π-bond)

The C3-C4 double bond within the α,β-unsaturated lactam system is electron-deficient due to conjugation with the adjacent carbonyl group. This renders the β-carbon (C4) electrophilic and susceptible to attack by nucleophiles in a conjugate or Michael addition reaction. wikipedia.orgmasterorganicchemistry.com This class of reactions is a powerful tool for carbon-carbon bond formation. wikipedia.org

In a typical Michael addition, a nucleophile (the Michael donor) adds to the C4 position of the pyrrolinone ring (the Michael acceptor), leading to the formation of a new bond at the β-carbon. youtube.com A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this type of 1,4-addition. masterorganicchemistry.com While specific studies detailing the Michael addition on this compound are not prevalent in the provided search results, its structure strongly suggests it would be a competent Michael acceptor. For instance, related N-enoyl oxazolidinones readily undergo Michael additions with chiral glycine (B1666218) equivalents to form β-substituted pyroglutamic acids. nih.gov

Furthermore, the C3-C4 π-bond can potentially participate in cycloaddition reactions. In these reactions, the double bond acts as a "2π" component.

[3+2] Cycloadditions: The pyrrolinone double bond can act as a dipolarophile, reacting with 1,3-dipoles like azides, nitrile oxides, or ylides to form five-membered heterocyclic rings fused to the pyrrolinone core. wikipedia.orgnih.gov

[4+2] Cycloadditions (Diels-Alder): The double bond could also function as a dienophile, reacting with a conjugated diene to form a six-membered ring. The reactivity in Diels-Alder reactions is enhanced when the dienophile possesses electron-withdrawing groups, a condition met by the α,β-unsaturated lactam structure. libretexts.org

Cyclization and Rearrangement Studies of Pyrrolinone Derivatives

The this compound scaffold serves as a foundational unit for the synthesis of more elaborate fused heterocyclic systems. Its synthesis often involves a key cyclization step, such as the reductive cyclization of ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate or palladium-catalyzed cyclizations. chemicalbook.comgoogle.com

Beyond its own formation, the pyrrolinone ring can be a starting point for subsequent annulation reactions. Research on related structures demonstrates that the pyrrole (B145914) or pyrrolinone moiety can be integrated into larger polycyclic frameworks. For example, various synthetic strategies exist for creating wikipedia.orgnih.gov-fused pyrrolocoumarins, where a pyrrole ring is built onto a coumarin (B35378) core or a pyranone ring is fused to a pyrrole derivative. nih.gov Specific examples include the synthesis of chromeno[4,3-b]pyrrol-4-ones. nih.gov These studies underscore the utility of the pyrrolinone motif in constructing complex, biologically relevant scaffolds through cyclization strategies.

Derivatization and Functionalization Strategies

Formation of N-Substituted Derivatives

As discussed previously, one of the most significant transformations of this compound is the formation of N-substituted derivatives via nucleophilic attack by the lactam nitrogen. The synthesis of Glimepiride is a prime industrial application of this reactivity. google.com The initial step involves the formation of an N-carboxamide derivative, which is then further elaborated. google.com The general reaction scheme involves the deprotonation of the pyrrolinone followed by reaction with an electrophile.

Table 2: Example of N-Substitution in Glimepiride Synthesis google.com

| Starting Pyrrolinone | Electrophile | Product Type |

| This compound | 2-Phenylethylisocyanate | N-Carboxamide |

| This compound | 4-Nitrophenyl chloroformate derivative | N-Carbonyl Intermediate |

Modification at Alkyl Substituents

The ethyl and methyl groups attached to the C3 and C4 positions of the pyrrolinone ring are not inert and offer further sites for functionalization. These groups are in allylic-like positions relative to the C3-C4 double bond. The C-H bonds at these positions are weaker than typical alkane C-H bonds, making them susceptible to radical reactions. lumenlearning.com

Allylic bromination, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN). masterorganicchemistry.com This would selectively replace a hydrogen atom on the methyl or the methylene (B1212753) of the ethyl group with a bromine atom. The resulting allylic halide is a versatile intermediate for further nucleophilic substitution reactions.

Additionally, research on related pyrromethenones has shown that bromination can occur at substituents on the ring. researchgate.net While the conditions may differ, this indicates the potential for electrophilic attack on the alkyl groups or the ring itself, depending on the specific reagents and reaction conditions employed. Strong oxidizing agents like potassium permanganate (B83412) can oxidize alkyl side chains on aromatic rings to carboxylic acids, provided there is at least one benzylic hydrogen. lumenlearning.comyoutube.com Similar oxidative cleavage of the alkyl groups on the pyrrolinone ring could potentially occur under harsh conditions, although this is less explored.

Application in Medicinal Chemistry and Drug Discovery Research

Precursor in Pharmaceutical Synthesis

3-Ethyl-4-methyl-3-pyrrolin-2-one is widely recognized as a key intermediate in the manufacturing of medicines. chemicalbook.comfishersci.no Its application spans the synthesis of important drugs and their intermediates, particularly in the realm of metabolic disorders. fishersci.nocoompo.com

Role as a Key Intermediate in Glimepiride (B1671586) Synthesis

The most prominent application of this compound is in the synthesis of Glimepiride, a third-generation sulfonylurea drug used to treat type 2 diabetes. innospk.comchemicalbook.compatsnap.com This compound is a critical starting material for constructing the core structure of Glimepiride. newdrugapprovals.orgresearchgate.netquickcompany.in The synthesis involves the condensation of this compound with other reagents to form the essential sulfonylurea framework. chemicalbook.comnewdrugapprovals.orgquickcompany.in

One common synthetic route involves the reaction of this compound with β-phenylethyl isocyanate. newdrugapprovals.orgquickcompany.in This is followed by chlorosulfonation and subsequent ammonolysis to create a key sulfonamide intermediate. newdrugapprovals.orgquickcompany.in The final step is the condensation of this intermediate with trans-4-methylcyclohexyl isocyanate to yield Glimepiride. chemicalbook.comquickcompany.in The purity of the initial this compound is crucial as it directly impacts the quality and yield of the final active pharmaceutical ingredient. innospk.comgoogle.com Various methods have been developed to synthesize this key intermediate, including a process involving the reductive cyclization and hydrolysis of ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate. google.com

Exploration in the Synthesis of Antidiabetic Agents

Beyond its established role in Glimepiride synthesis, this compound and its derivatives are explored for the creation of other antidiabetic agents. chemicalbook.comfishersci.nocoompo.com The pyrrolidinone nucleus is considered a versatile scaffold for designing novel bioactive compounds with potential therapeutic effects in diabetes management. researchgate.netresearchgate.netfrontiersin.org Researchers are investigating how modifications to the this compound structure can lead to new compounds with improved efficacy or different mechanisms of action for treating diabetes.

Development of Biologically Active Compounds Bearing the Pyrrolinone Nucleus

The pyrrolidinone ring system, the core of this compound, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active natural and synthetic compounds. researchgate.netresearchgate.netfrontiersin.org This has spurred research into developing new therapeutic agents based on this versatile heterocyclic structure. mdpi.com

Identification of Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) Inhibitors (e.g., 3-Hydroxy-3-pyrrolin-2-one Derivatives)

Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1) is a promising strategy for developing novel anti-inflammatory drugs and cancer therapies with potentially fewer side effects than traditional NSAIDs. nih.govnih.govrsc.org mPGES-1 is a key enzyme in the production of prostaglandin E2 (PGE2), a mediator of inflammation and pain. nih.govrsc.org

Recent studies have identified compounds bearing a 3-hydroxy-3-pyrrolin-2-one nucleus as potent inhibitors of mPGES-1. nih.govnih.gov Through virtual screening of large chemical libraries, researchers discovered that certain derivatives of this scaffold exhibit inhibitory activity in the low micromolar range. nih.govresearchgate.net This discovery highlights the potential of the pyrrolinone core as a template for designing new and effective mPGES-1 inhibitors. nih.gov

Table 1: mPGES-1 Inhibitory Activity of 3-Hydroxy-3-pyrrolin-2-one Derivatives

| Compound | mPGES-1 Inhibition (%) at 10 µM | IC₅₀ (µM) |

|---|---|---|

| Compound 37 | 70-80% | 3.7 ± 2.7 |

| Compound 38 | 70-80% | 1.9 ± 1.5 |

Data sourced from a study on mPGES-1 inhibitors. researchgate.net

Structure-Activity Relationship (SAR) Studies on Pyrrolinone Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyrrolinone-based mPGES-1 inhibitors, these studies aim to understand how different chemical modifications to the pyrrolinone scaffold affect its binding to the enzyme's active site. nih.govsonar.ch

Molecular docking and SAR studies have identified key amino acid residues within the mPGES-1 active site that are crucial for inhibitor binding. nih.govresearchgate.net These studies have shown that residues such as Arg73, Asn74, His113, Tyr117, and Arg126 play a significant role in the interactions. nih.gov Understanding these interactions allows medicinal chemists to design new pyrrolinone derivatives with improved inhibitory activity by strategically adding or modifying functional groups to enhance binding affinity. researchgate.net The goal is to develop potent and selective inhibitors of mPGES-1 for therapeutic use. mdpi.com

Mechanistic Studies of Biological Interactions (e.g., Enzyme Inhibition Mechanisms)

Investigating the mechanism by which pyrrolinone derivatives inhibit enzymes like mPGES-1 is a key area of research. nih.gov mPGES-1 is a homotrimeric membrane protein, and its active sites are located at the interface between the monomers. nih.gov Glutathione (GSH) is an essential cofactor for its enzymatic activity. nih.gov

Studies suggest that inhibitors based on the 3-hydroxy-3-pyrrolin-2-one scaffold likely exert their effect by binding within the active site of mPGES-1, thereby preventing the conversion of PGH2 to PGE2. nih.govnih.gov Computational studies, including molecular docking, have been instrumental in elucidating the binding modes of these inhibitors. nih.govnih.gov These models indicate that the pyrrolinone derivatives can form crucial interactions, such as hydrogen bonds and π-π stacking, with key amino acid residues in the active site, leading to the inhibition of the enzyme. nih.gov Further mechanistic studies are ongoing to fully understand the intricacies of these interactions and to guide the development of next-generation inhibitors.

Application in Agrochemical Research

Intermediate in Herbicide Synthesis

While specific, commercialized herbicides directly synthesized from 3-Ethyl-4-methyl-3-pyrrolin-2-one are not extensively documented in publicly available research, the broader class of 3-pyrrolin-2-one derivatives has demonstrated significant herbicidal properties. researchgate.netgoogle.com This suggests the potential of this compound as a scaffold for developing new herbicidal compounds.

Research into various 3-pyrrolin-2-one derivatives has shown that modifications to the core structure can lead to potent herbicidal activity against a range of weed species. For instance, a study on 1-arylalkyl-3-pyrrolin-2-one derivatives revealed high activity against weeds such as Lindernia pyxidaria, Rotala indica, and particularly Echinochloa oryzicola (barnyard grass). researchgate.net One derivative, 1-[[(1-(benzothiazol-2-yl)-1-methyl]ethyl]-4-methyl-3-phenyl-3-pyrrolin-2-one, was noted for its long-lasting residual effect on barnyard grass, a significant weed in rice cultivation. researchgate.net

Another area of research has focused on pyrrolidine-2,4-dione (B1332186) derivatives, which share a structural similarity with 3-pyrrolin-2-ones. By incorporating an ether group, a known active group in many herbicides, researchers have developed compounds with notable herbicidal activity. bohrium.com These findings highlight the adaptability of the pyrrolidinone skeleton for creating selective herbicides. The herbicidal activity of these compounds often varies between monocotyledonous and dicotyledonous plants, indicating potential for developing selective herbicides. bohrium.com

A Japanese patent further supports the potential of this chemical class, describing new 3-pyrrolin-2-one derivatives with excellent herbicidal activity at low doses against various paddy field weeds, while showing no chemical damage to rice plants. google.com

Table 1: Herbicidal Activity of Selected 3-Pyrrolin-2-one Derivatives

| Compound/Derivative | Target Weed Species | Observed Activity | Reference |

| 1-[[(1-(benzothiazol-2-yl)-1-methyl]ethyl]-4-methyl-3-phenyl-3-pyrrolin-2-one | Echinochloa oryzicola (barnyard grass), Lindernia pyxidaria, Rotala indica, Elatine triandra | High activity, long residual effect on E. oryzicola | researchgate.net |

| N-(5-t-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethyl-5-oxo-3-pyrrolin-2-ones | Amaranthus lividus, Chenopodium album | Complete control at 0.25 Kg/ha | researchgate.net |

| Pyrrolidine-2,4-dione derivatives | Barnyard grass, Rape | Obvious herbicidal activities, with some selectivity between monocots and dicots | bohrium.com |

| 1-[1-methyl-1-(3-chloro-5-fluorophenyl) ethyl]-4,5-dimethyl-3(2-fluorophenyl)-3-pyrrolin-2-one | Various paddy field weeds | Good herbicidal activity at low doses | google.com |

This table is for illustrative purposes and is based on data for the broader class of pyrrolinone derivatives.

Intermediate in Insecticide Synthesis

The pyrrolinone and related pyrrolidone chemical structures have also been investigated for their insecticidal properties. While direct synthesis of commercial insecticides from this compound is not well-documented, the broader class of compounds shows promise.

Quantitative structure-activity relationship (QSAR) studies on neonicotinoids, a major class of insecticides, have included pyrrole- and dihydropyrrole-fused derivatives. mdpi.com These studies aim to predict the insecticidal activity of new chemical structures, indicating the relevance of the pyrrole (B145914) core in insecticide design.

Research on the structure-activity relationships of pyrethroid insecticides, another significant class of insecticides, has also explored a wide range of chemical structures to optimize their efficacy. rothamsted.ac.uk While not directly mentioning this compound, this body of research underscores the importance of the specific arrangement of chemical groups on a core structure for insecticidal activity.

Furthermore, studies on other heterocyclic compounds containing the pyrrolidine (B122466) ring have demonstrated insecticidal effects. For example, pyrrolizidine (B1209537) alkaloids are known to protect certain insects from predators. nih.gov The investigation into the structure-activity relationships of these natural compounds can provide insights for the design of synthetic insecticides.

Role in Developing Environmentally Friendly Pest Control Agents

The development of environmentally friendly pest control agents is a critical goal in modern agriculture to minimize the impact of chemical pesticides on the environment and non-target organisms. This often involves exploring natural products and their derivatives or designing synthetic molecules with high specificity and biodegradability.

While the pyrrolidine and pyrrolinone core structures are found in some natural products with biological activity, there is currently no specific information in the reviewed scientific literature that directly links this compound to the development of environmentally friendly pest control agents. Research in this area is ongoing and focuses on a wide variety of chemical classes and modes of action. The potential for any given chemical intermediate to be used in the development of "green" pesticides depends on the biological activity, specificity, and environmental fate of its derivatives.

Advanced Characterization and Structural Elucidation of 3 Ethyl 4 Methyl 3 Pyrrolin 2 One

The definitive identification and characterization of 3-Ethyl-4-methyl-3-pyrrolin-2-one rely on a suite of advanced analytical techniques. These methods are crucial for confirming the molecular structure, assessing purity, and understanding its solid-state arrangement, which are critical parameters for its application, particularly as an intermediate in pharmaceutical synthesis. chemicalbook.compharmaffiliates.comthermofisher.com

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory for Reaction Mechanism Elucidation)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of pyrrolinone systems. DFT calculations allow researchers to model chemical reactions, predict their outcomes, and elucidate complex mechanisms by mapping out the potential energy surface (PES) of a reaction.

Studies on related pyrrolinone and pyrrolidinone systems demonstrate the utility of this approach. For instance, DFT calculations have been used to propose reaction mechanisms between 3-pyrroline-2-one (B142641) and aliphatic amines. researchgate.net These computational results can distinguish between kinetic and thermodynamic products by calculating the energy barriers (activation energies) for different reaction pathways, showing that the main product is formed via the pathway with the lowest activation energy. researchgate.net Such analyses are crucial for optimizing reaction conditions to favor the desired product.

Furthermore, DFT is employed to investigate the synthesis of substituted pyrrolidinones and to understand tautomerism in these systems. researchgate.netarabjchem.org The calculations can predict the relative stability of different tautomers based on their energies. researchgate.net In the context of more complex reactions, such as palladium-catalyzed enantioselective syntheses, DFT calculations are used to explore the free energy profile of the entire catalytic cycle. acs.orgacs.org This includes identifying the geometry of transition states, intermediates, and the origin of enantioselectivity, which often arises from subtle steric or electronic interactions between the substrate and the chiral catalyst. acs.orgacs.org The accuracy of DFT methods is critical, as different functionals can sometimes yield different predictions for complex, multi-step organic reactions. osti.gov

The electronic properties of pyrrolidinone derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated using DFT. arabjchem.org These properties are fundamental to a molecule's reactivity, providing insight into its behavior as an electrophile or nucleophile.

Table 1: Applications of Density Functional Theory (DFT) in Pyrrolinone Chemistry

| Application Area | Insights Gained | Relevant Concepts |

|---|---|---|

| Reaction Mechanism Elucidation | Identification of transition states and intermediates; determination of rate-determining steps; prediction of reaction pathways. researchgate.netacs.org | Potential Energy Surface (PES), Activation Energy (ΔG‡), Reaction Energy (ΔG) |

| Selectivity Prediction | Understanding the origins of chemo-, regio-, and enantioselectivity by comparing energies of different transition states. researchgate.netacs.orgacs.org | Kinetic vs. Thermodynamic Control, Steric Hindrance, Electronic Effects |

| Electronic Structure Analysis | Calculation of molecular orbital energies (HOMO/LUMO), dipole moments, and electron density distribution. arabjchem.org | Frontier Molecular Orbital (FMO) Theory, Reactivity Indices |

| Tautomerism Studies | Prediction of the relative stability of different tautomeric forms of the pyrrolinone ring. researchgate.net | Tautomerization Energy, Equilibrium Constant |

Molecular Docking and Ligand-Based Virtual Screening for Target Identification

Virtual screening encompasses a suite of computational techniques used to search large libraries of small molecules to identify those that are most likely to bind to a biological target. For a compound like 3-Ethyl-4-methyl-3-pyrrolin-2-one, these methods can help hypothesize potential protein targets and guide the design of new, more potent derivatives. There are two primary strategies: structure-based and ligand-based screening.

Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional (3D) structure of the biological target is unknown. creative-biostructure.comnih.gov This approach relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. creative-biostructure.comnih.govcreative-biolabs.com The process involves using a set of known active molecules to build a model, such as a pharmacophore, which defines the essential steric and electronic features required for bioactivity. cam.ac.uk This model is then used to screen databases for other molecules that fit the pharmacophore requirements. creative-biostructure.comcam.ac.uk

Molecular Docking , a form of structure-based virtual screening, requires the 3D structure of the target protein. This technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. nih.gov By evaluating the binding pose and calculating a "docking score," researchers can estimate the binding affinity.

Table 2: Comparison of Virtual Screening Methodologies

| Feature | Ligand-Based Virtual Screening (LBVS) | Molecular Docking (Structure-Based) |

|---|---|---|

| Primary Requirement | A set of known active ligands. nih.gov | 3D structure of the biological target (e.g., from X-ray crystallography or NMR). |

| Underlying Principle | Similar molecules exhibit similar biological activities. | Complementarity of shape and chemical properties between the ligand and the target's binding site. |

| Typical Methods | Pharmacophore modeling, 2D/3D similarity searching, Quantitative Structure-Activity Relationship (QSAR). creative-biostructure.com | Rigid or flexible ligand docking, protein-ligand interaction scoring. nih.gov |

| Key Output | A ranked list of candidate molecules based on similarity to known actives. | Predicted binding poses and scores indicating potential binding affinity. nih.gov |

| Primary Application | Used when target structure is unknown or to find structurally novel scaffolds with similar properties. nih.gov | Used to predict how a molecule binds to a target and to prioritize candidates based on predicted affinity. |

Conformational Analysis and Molecular Dynamics Simulations of Pyrrolinone Systems

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore these aspects of pyrrolinone systems.

Molecular Dynamics (MD) Simulations provide a "computational microscope" to view the dynamic motions of molecules over time. nih.govacs.org An MD simulation calculates the forces between atoms and uses them to predict their subsequent movements, generating a trajectory that reveals how the molecule behaves in a simulated environment (e.g., in water). nih.govnih.gov For pyrrolinone and other lactam-containing systems, MD simulations are used to:

Assess Conformational Flexibility: MD can show how the pyrrolinone ring and its substituents move and interconvert between different conformations, such as the "ring flipping" observed in some five-membered rings. nih.gov

Analyze Ligand-Protein Interactions: When a ligand is docked into a protein, MD simulations can be run on the complex to assess its stability. nih.gov This reveals how the ligand and protein adjust to each other and which interactions (like hydrogen bonds) are stable over time. acs.orgnih.gov

Refine Force Fields: The accuracy of MD simulations depends on the "force field," a set of parameters describing the potential energy of the system. Quantum mechanical calculations are often used to refine force field parameters for specific scaffolds like lactams to ensure the simulations accurately reproduce their geometry and behavior. nih.gov

Table 3: Crystallographic Data for this compound researchgate.net (Data from a 1:1 co-crystal with 3-ethyl-4-methyl-3-pyrroline-2,5-dione, measured at 100 K)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.329 (2) |

| b (Å) | 11.885 (2) |

| c (Å) | 12.308 (2) |

| α (°) | 90.601 (3) |

| β (°) | 102.260 (2) |

| γ (°) | 108.797 (2) |

| Volume (ų) | 1373.2 (5) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.260 |

Exploration of Other Potential Biological Activities Mechanism Oriented

Antioxidant Mechanisms

The potential antioxidant activity of 3-Ethyl-4-methyl-3-pyrrolin-2-one can be inferred from studies on similar compounds, particularly other 3-pyrroline-2-one (B142641) derivatives. rsc.orgnih.gov The core mechanism of action for many antioxidants is their ability to neutralize harmful free radicals, which are highly reactive molecules that can cause cellular damage through a process known as oxidative stress.

Research on polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives has demonstrated their capacity as radical scavengers. rsc.org One study identified a specific derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, as a particularly promising scavenger of hydroxyl radicals (HO•). rsc.org The study, utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, highlighted the potential of the 3-pyrroline-2-one skeleton in antioxidant activity. rsc.org Quantum chemistry calculations further supported these findings, suggesting that the scavenging ability in polar and non-polar environments is comparable to well-known antioxidants like melatonin (B1676174) and gallic acid. rsc.orgnih.gov

The proposed mechanism for this antioxidant activity involves the donation of a hydrogen atom from the antioxidant molecule to the free radical, thereby stabilizing the radical and preventing it from causing further damage. The structure of the pyrrolinone ring and its substituents plays a crucial role in the ease with which this hydrogen can be donated and the stability of the resulting antioxidant radical.

Table 1: Antioxidant Activity of a Structurally Related 3-Pyrroline-2-one Derivative

| Compound | Assay | Radical Scavenged | Key Findings | Reference |

|---|---|---|---|---|

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | DPPH | HO• | Effective radical scavenger, comparable to conventional antioxidants. | rsc.org |

Antimicrobial Mechanisms

The antimicrobial mechanisms of pyrrolidine (B122466) derivatives can be varied and are highly dependent on the specific structure of the molecule. Some potential mechanisms include:

Inhibition of Essential Enzymes: Many antimicrobial agents function by inhibiting enzymes that are crucial for the survival of microorganisms. For bacteria, this could include enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. The pyrrolidine ring can serve as a scaffold to which functional groups are attached that can interact with the active site of these enzymes, blocking their function.

Disruption of Cell Membranes: Certain compounds can interfere with the integrity of the microbial cell membrane, leading to the leakage of cellular contents and ultimately cell death. The lipophilic nature of some pyrrolidine derivatives could facilitate their insertion into the lipid bilayer of the cell membrane.

Interference with Quorum Sensing: Quorum sensing is a system of cell-to-cell communication in bacteria that regulates the expression of virulence factors. Some furanone and aryl-substituted pyrrolidone derivatives have been shown to possess anti-virulence activities by interfering with this system. researchgate.net

A study on pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone demonstrated moderate antimicrobial activity against various bacterial and fungal species. nih.gov Although structurally more complex, this highlights the potential of the core pyrrolidine structure in antimicrobial drug design.

Table 2: Antimicrobial Activity of Structurally Related Pyrrolidine Derivatives

| Compound Class | Tested Against | Potential Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Pyrrolidine-2,5-dione derivatives | Bacteria and Fungi | Not specified | Moderate antimicrobial activity observed. | nih.gov |

| Pyrrolidine derivatives (general) | Bacteria | Various (Enzyme inhibition, etc.) | A promising scaffold for developing new antibacterial agents. | nih.gov |

Role in Natural Product Synthesis and Analogues

Pyrrolinone Derivatives as Components or Intermediates in Natural Product Synthesis

The utility of 3-ethyl-4-methyl-3-pyrrolin-2-one as a pivotal intermediate is prominently demonstrated in the synthesis of Glimepiride (B1671586), a third-generation sulfonylurea drug used for treating type 2 diabetes. chemicalbook.compatsnap.com This synthetic drug is not a natural product, but its synthesis showcases how a specific pyrrolinone derivative serves as a crucial starting component for a complex, bioactive molecule.

In a common and preferred synthetic route, this compound is the foundational core upon which the final structure of Glimepiride is assembled. chemicalbook.comnewdrugapprovals.org The synthesis begins with the condensation of this compound with 2-phenylethyl isocyanate. newdrugapprovals.org This step is followed by a chlorosulfonation reaction using chlorosulfonic acid, which introduces a sulfonyl chloride group onto the phenyl ring. patsnap.comnewdrugapprovals.org Subsequent ammonolysis converts the sulfonyl chloride to a sulfonamide, a key functional group for the drug's activity. newdrugapprovals.org The final step involves the condensation of this sulfonamide intermediate with trans-4-methylcyclohexyl isocyanate to yield Glimepiride. chemicalbook.comnewdrugapprovals.org

This multi-step process highlights the importance of the initial pyrrolinone structure, which provides the necessary framework for the sequential addition of other functional moieties. patsnap.comgoogle.com The development of efficient synthetic methods for this compound itself, for instance, through the reductive cyclization of ethyl 2-ethyl-3-hydroxyl-3-cyano butyrate, is also a critical aspect of ensuring a steady supply for Glimepiride production. google.com

Table 1: Key Intermediates in the Synthesis of Glimepiride

| Starting Material | Key Intermediate 1 | Key Intermediate 2 | Final Product |

| This compound | 3-ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrrolin-1-carboxamide | 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide | Glimepiride |

This interactive table summarizes the main stages of Glimepiride synthesis starting from the title compound.

Future Research Directions and Emerging Trends

Green Chemistry Approaches for Sustainable Synthesis

The chemical industry's growing emphasis on sustainability is driving the development of environmentally benign synthetic routes for essential compounds like 3-Ethyl-4-methyl-3-pyrrolin-2-one. Current research is actively exploring greener alternatives to traditional synthesis methods, focusing on reducing hazardous waste, improving energy efficiency, and utilizing renewable resources.

Another avenue of green synthesis focuses on the use of less hazardous solvents. For instance, a preparation method for a glimepiride (B1671586) intermediate highlights the use of ethyl acetate (B1210297) as a greener solvent for extraction and recrystallization. google.com This move away from more volatile and toxic organic solvents aligns with the principles of green chemistry.

Furthermore, modern synthetic methodologies such as palladium-catalyzed cyclization and ring-closing metathesis are being investigated to enhance the efficiency of producing this compound and its derivatives. innospk.comchemicalbook.comsigmaaldrich.comresearchgate.net These advanced techniques often proceed under milder reaction conditions and with higher selectivity, contributing to more sustainable manufacturing processes. innospk.com The exploration of biocatalysis, using enzymes to carry out specific chemical transformations, also presents a significant opportunity for developing highly efficient and environmentally friendly synthetic pathways for pyrrolinone-based compounds. nih.govnih.govnih.gov

Development of Novel Derivatization Pathways and Chemical Transformations

While the derivatization of this compound is well-established in the context of Glimepiride synthesis, researchers are now exploring new chemical transformations to create a wider range of derivatives with potentially novel properties and applications. researchgate.netijcrt.orggoogle.com The unique structure of the α,β-unsaturated lactam offers multiple reactive sites for chemical modification. chemicalbook.comchemimpex.com

The existing synthetic route to Glimepiride involves the reaction of this compound with other chemical entities to ultimately form the final drug molecule. newdrugapprovals.orgdrugbank.comnih.govresearchgate.net However, the inherent reactivity of the pyrrolinone ring opens up possibilities for a variety of other chemical reactions. For instance, the double bond within the ring can be a target for addition reactions, while the nitrogen atom and the carbonyl group can participate in various condensation and substitution reactions.

Recent studies on related pyrrolinone and pyrrolidine (B122466) structures have demonstrated a broad spectrum of possible chemical transformations. These include modifications to create compounds with potential anti-inflammatory, anticancer, and antimicrobial activities. nih.govresearchgate.netnih.gov For example, research on other pyrrolinone analogs has shown that the introduction of different substituents can lead to compounds with significant biological effects. nih.gov These studies provide a roadmap for the potential derivatization of this compound to explore new therapeutic avenues beyond its current application. The development of novel synthetic methodologies, such as multicomponent reactions, could also lead to the efficient one-pot synthesis of complex molecules derived from this versatile building block.

Application in Materials Science Research (e.g., Polymerization Reactions)

The application of this compound in materials science, particularly in polymerization reactions, is an emerging area of interest. The lactam structure of this compound suggests its potential as a monomer for the synthesis of polyamides through ring-opening polymerization (ROP). wikipedia.orglibretexts.org ROP is a powerful technique for producing polymers with controlled molecular weights and well-defined architectures.

Polymers containing lactam structures are known for their valuable properties and have applications in various fields, including as biomaterials. researchgate.net The presence of both a double bond and a lactam ring in this compound offers intriguing possibilities for creating novel polymers. The double bond could potentially be involved in addition polymerization, while the lactam ring could undergo ROP, leading to the formation of functionalized polyamides.

Recent research has demonstrated the successful polymerization of other substituted lactam monomers, highlighting the feasibility of this approach. For instance, studies on the anionic ring-opening polymerization of various lactams have shown that the properties of the resulting polyamides can be tailored by the choice of the monomer and the polymerization conditions. While specific studies on the polymerization of this compound are not yet widely reported, the general principles of lactam polymerization provide a strong foundation for future research in this area. The development of polymers derived from this compound could lead to new materials with unique thermal, mechanical, and biodegradable properties.

Advanced Pharmacological Target Identification and Therapeutic Development

Beyond its established role as a precursor to Glimepiride, there is growing interest in the intrinsic pharmacological potential of this compound and its derivatives. newdrugapprovals.orgdrugbank.comnih.govpharmgkb.org The pyrrolinone and pyrrolidinone cores are present in a wide range of biologically active molecules, exhibiting diverse therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.net

Recent studies on various pyrrolinone analogs have identified promising candidates for new drug development. For example, some diaryl-3-pyrrolin-2-one derivatives have shown significant anti-proliferative activity against cancer cell lines. nih.gov The specific substitution patterns on the pyrrolinone ring were found to be crucial for their biological activity. nih.gov This suggests that systematic modifications of the this compound structure could lead to the discovery of novel therapeutic agents.

Q & A

Q. What are the recommended synthesis and purification methods for 3-Ethyl-4-methyl-3-pyrrolin-2-one in academic research?

- Methodological Answer : The compound is typically synthesized via lactamization of α,β-unsaturated precursors. Commercial samples (e.g., Aldrich) may require recrystallization to achieve high purity. For purification, slow evaporation of a dichloromethane solution at room temperature yields colorless crystalline blocks suitable for X-ray diffraction . Synthetic routes for analogous pyrrolinones involve multi-step reactions with intermediates characterized by -NMR and ESI-MS, as seen in ethyl ester derivatives of related heterocycles .

Q. What key spectroscopic data are used to identify this compound?

- Methodological Answer : Structural identification relies on:

Q. How are common impurities detected in this compound?

- Methodological Answer : Impurities like 3-ethyl-4-methyl-3-pyrroline-2,5-dione (an oxidized derivative) are identified via HPLC (>98% purity checks) and single-crystal X-ray diffraction. Co-crystallization studies reveal hydrogen-bonded tetramers with the oxidized impurity, detectable through asymmetric unit analysis .

Advanced Research Questions

Q. How does this compound form co-crystals with its oxidized derivative, and what methods validate this structure?

Q. What oxidation pathways affect the stability of this compound during storage?

- Methodological Answer : Aerobic oxidation under ambient conditions converts the pyrrolinone to 2-ethyl-3-methylmaleimide (CHNO). This degradation is monitored via comparative crystallography of fresh vs. aged samples and LC-MS. Storage recommendations include inert atmospheres and low temperatures to suppress radical-mediated oxidation .

Q. What role does this compound play in medicinal chemistry?

- Methodological Answer : The compound is a key intermediate in synthesizing glimepiride, a sulfonylurea antidiabetic drug. Its α,β-unsaturated lactam structure enables regioselective functionalization, such as coupling with sulfonamide moieties. Reaction optimization involves protecting-group strategies (e.g., tert-butoxycarbonyl) to prevent side reactions .

Q. How should researchers handle contradictions in reported stability data for this compound?

- Methodological Answer : Contradictions arise from varying storage conditions and analytical techniques. To resolve discrepancies:

Q. What methodological challenges arise in elucidating the structure of this compound derivatives?

- Methodological Answer : Challenges include:

- Dynamic Stereochemistry : Ring puckering in pyrrolinones complicates NMR analysis. Use variable-temperature -NMR to assess conformational exchange.

- Hydrogen Bonding : Differentiate intra- vs. intermolecular interactions via IR and solid-state NMR.

- Polymorphism : Screen crystallization solvents (e.g., DCM vs. MeOH) to isolate pure polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.